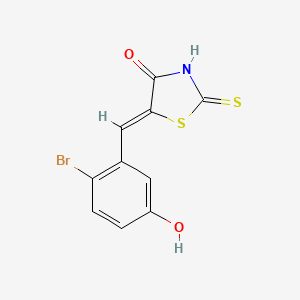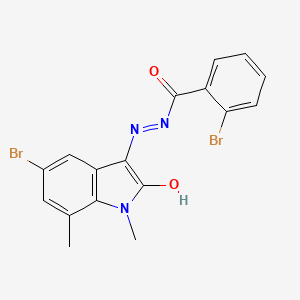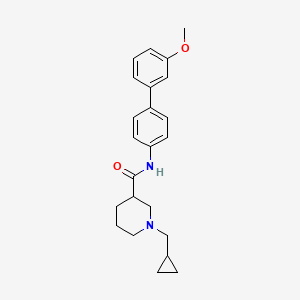![molecular formula C22H12N2O4 B6124373 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6124373.png)
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as NBI-74330, is a chemical compound that belongs to the family of isoquinolines. This compound has attracted a lot of attention from researchers due to its potential applications in the field of medicine and drug development.
Mechanism of Action
The mechanism of action of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it is believed that 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione works by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have various biochemical and physiological effects. Studies have shown that 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and prevent oxidative stress in cells. In addition, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to improve cognitive function and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has low side effects. However, there are also some limitations to using 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for research on 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in cancer patients. Another area of interest is its neuroprotective properties. Studies are needed to determine whether 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new derivatives of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione that may have improved pharmacological properties.
Synthesis Methods
The synthesis of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a series of chemical reactions that start with the condensation of 2-naphthylamine and 2-nitrobenzaldehyde to form the intermediate 2-(2-naphthyl)-6-nitrobenzaldehyde. This intermediate is then cyclized with phthalic anhydride to form the final product, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. The synthesis of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been optimized to yield high purity and high yield.
Scientific Research Applications
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its potential applications in the treatment of various diseases. Studies have shown that 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain. In addition, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
properties
IUPAC Name |
2-naphthalen-2-yl-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4/c25-21-17-7-3-6-16-19(24(27)28)11-10-18(20(16)17)22(26)23(21)15-9-8-13-4-1-2-5-14(13)12-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRNLEJIORORDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-3-(2-hydroxyethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6124297.png)


![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6124318.png)
![(3R*,4R*)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B6124325.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-pyridinamine](/img/structure/B6124327.png)

![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6124335.png)
![N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6124340.png)
![2-[2-({[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6124353.png)
![[1-(2,5-dimethylbenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6124360.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6124371.png)

